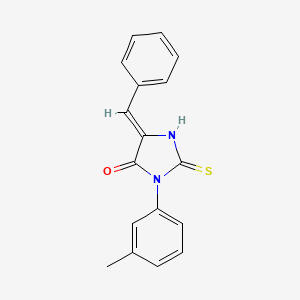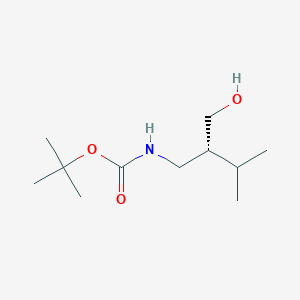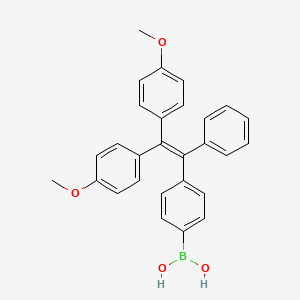
(4-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)phenyl)boronic acid is an organic compound with the molecular formula C28H25BO4 and a molecular weight of 436.31 g/mol . This compound is a boronic acid derivative, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Méthodes De Préparation
The synthesis of (4-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)phenyl)boronic acid typically involves the reaction of boronic acid with the corresponding aryl halide under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an aqueous or alcoholic solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Analyse Des Réactions Chimiques
(4-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can be substituted with various nucleophiles, such as amines or alcohols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(4-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)phenyl)boronic acid has several applications in scientific research:
Biology: This compound can be used as a building block for the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (4-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)phenyl)boronic acid involves its ability to form stable complexes with various metal catalysts, such as palladium. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is highly efficient and allows for the selective formation of complex organic molecules.
Comparaison Avec Des Composés Similaires
(4-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)phenyl)boronic acid can be compared with other boronic acid derivatives, such as phenylboronic acid and 4-methoxyphenylboronic acid. While these compounds share similar reactivity in Suzuki-Miyaura coupling reactions, this compound is unique due to its bulky and electron-rich substituents, which can enhance its reactivity and selectivity in certain reactions .
Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Bromophenylboronic acid
- 4-Chlorophenylboronic acid
Propriétés
Formule moléculaire |
C28H25BO4 |
|---|---|
Poids moléculaire |
436.3 g/mol |
Nom IUPAC |
[4-[2,2-bis(4-methoxyphenyl)-1-phenylethenyl]phenyl]boronic acid |
InChI |
InChI=1S/C28H25BO4/c1-32-25-16-10-22(11-17-25)28(23-12-18-26(33-2)19-13-23)27(20-6-4-3-5-7-20)21-8-14-24(15-9-21)29(30)31/h3-19,30-31H,1-2H3 |
Clé InChI |
IVXUUBQYMVJPFG-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C4=CC=CC=C4)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



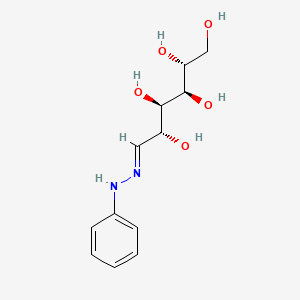
![Acetamide, N-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]methyl]-](/img/structure/B12942547.png)
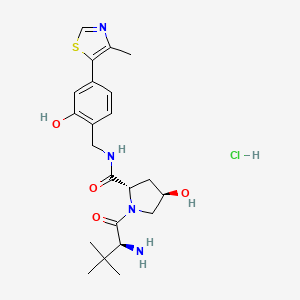
![Ethyl (4aR,9bS)-6-bromo-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxylate](/img/structure/B12942563.png)
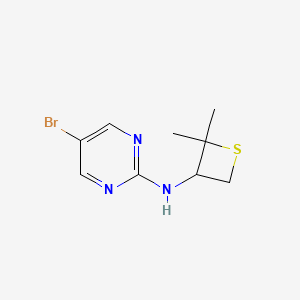

![Sodium 4-(7-carboxy-2-(2-(3-(2-(7-carboxy-1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B12942584.png)
![2-Cyano-N-[2-(1H-imidazol-5-yl)ethyl]acetamide](/img/structure/B12942588.png)

